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molecular formula C9H16 B8300737 2-Pentyl-1,3-butadiene CAS No. 3439-99-4

2-Pentyl-1,3-butadiene

Cat. No. B8300737
M. Wt: 124.22 g/mol
InChI Key: SEQMGTVQPVODRS-UHFFFAOYSA-N
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Patent
US06413448B1

Procedure details

To a flask containing cuprous bromide (1.0 g) is added bromopentane (23 g) and tetrahydrofaran (154 mL). The solution is cooled to 0° C., and the Grignard reagent 1B is added. The reaction is stirred overnight, gradually warming to room temperature. To the solution is then added 30 mL saturated ammonium chloride. The reaction mixture is stirred for 10 minutes, during which time the aqueous layer turns blue. The reaction mixture is then extracted with hexanes, and the combined organic layers are dried over magnesium sulfate. The solvent is carefully removed by rotary evaporation to give 17 g of a colorless, malodorous liquid.
[Compound]
Name
cuprous bromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>[Cl-].[NH4+]>[CH2:2]([C:3]([CH:4]=[CH2:5])=[CH2:2])[CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
cuprous bromide
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
BrCCCCC
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually warming to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 minutes, during which time the aqueous layer
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is carefully removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give 17 g of a colorless, malodorous liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCCC)C(=C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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